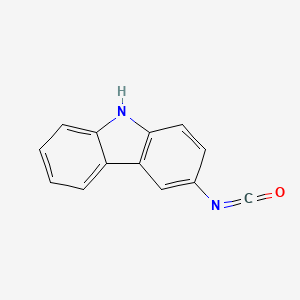

3-Isocyanato-9h-carbazole

Description

3-Isocyanato-9H-carbazole (CAS: 6310-81-2) is a heterocyclic aromatic compound derived from the carbazole scaffold, featuring an isocyanate (-NCO) functional group at the 3-position. This reactive group enables its use as a key intermediate in polymer synthesis, particularly for polyurethanes and urea-linked materials, due to its ability to form covalent bonds with hydroxyl or amine groups . The carbazole core contributes to electron-rich properties, making it valuable in optoelectronic applications such as organic light-emitting diodes (OLEDs) and photovoltaic devices. Its synthesis typically involves phosgenation of 3-amino-9H-carbazole, though detailed protocols are less documented compared to other carbazole derivatives .

Properties

IUPAC Name |

3-isocyanato-9H-carbazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N2O/c16-8-14-9-5-6-13-11(7-9)10-3-1-2-4-12(10)15-13/h1-7,15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAULNDLXIJUNTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3)N=C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90979059 | |

| Record name | 3-Isocyanato-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90979059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6310-81-2 | |

| Record name | NSC43956 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43956 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Isocyanato-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90979059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 3-Isocyanato-9H-carbazole typically involves the reaction of 3-amino-9H-carbazole with phosgene (COCl₂) or its derivatives. The reaction proceeds as follows:

Starting Material: 3-amino-9H-carbazole.

Reagent: Phosgene or triphosgene.

Solvent: Anhydrous conditions are preferred, often using solvents like dichloromethane or toluene.

Reaction Conditions: The reaction is carried out at low temperatures (0-5°C) to control the exothermic nature of the reaction.

Industrial Production Methods:

In industrial settings, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and to handle the toxic nature of phosgene safely. Alternative methods using less hazardous reagents like diphosgene or triphosgene are also explored to improve safety and efficiency.

Chemical Reactions Analysis

Types of Reactions:

3-Isocyanato-9H-carbazole undergoes several types of chemical reactions, including:

Substitution Reactions: The isocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively.

Addition Reactions: It can participate in cycloaddition reactions, forming heterocyclic compounds.

Polymerization: The isocyanate group can react with polyols to form polyurethanes.

Common Reagents and Conditions:

Amines: React with the isocyanate group to form ureas.

Alcohols: React to form carbamates.

Thiols: React to form thiocarbamates.

Catalysts: Tertiary amines or organometallic compounds are often used to catalyze these reactions.

Major Products:

Ureas: Formed from the reaction with amines.

Carbamates: Formed from the reaction with alcohols.

Thiocarbamates: Formed from the reaction with thiols.

Polyurethanes: Formed from the reaction with polyols.

Scientific Research Applications

Chemistry:

3-Isocyanato-9H-carbazole is used as a building block in organic synthesis. It is particularly valuable in the synthesis of heterocyclic compounds and polymers.

Biology and Medicine:

In medicinal chemistry, derivatives of this compound are investigated for their potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Industry:

In the industrial sector, it is used in the production of high-performance polymers, such as polyurethanes, which are used in coatings, adhesives, and foams.

Mechanism of Action

The mechanism of action of 3-Isocyanato-9H-carbazole in biological systems involves its interaction with nucleophilic sites on biomolecules. The isocyanate group can form covalent bonds with amino acids in proteins, potentially altering their function. This reactivity underlies its potential use in drug design and development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

3-Isocyanato-9H-fluorene (CAS: 923030-47-1)

- Structure : Replaces the carbazole nitrogen with a fluorene backbone.

- Reactivity : The isocyanate group exhibits similar reactivity but with altered electronic properties due to the fluorene’s planar, conjugated structure.

- Applications : Primarily used in high-performance polymers requiring enhanced thermal stability .

3-Chloro-9H-carbazole (CAS: 2732-25-4)

- Structure : Chlorine substituent at the 3-position instead of isocyanate.

- Reactivity : Less reactive than the isocyanate derivative; serves as a precursor for cross-coupling reactions (e.g., Suzuki-Miyaura).

Substituent Effects on Optoelectronic Properties

3-(Phenylethynyl)-9H-carbazole Derivatives

- Structure : Ethynyl or phenylethynyl groups at the 3-position (e.g., compounds 3a-b and 4a-b in ).

- Photophysics :

- In solution, emission maxima range from 369–428 nm, with bicarbazole derivatives (e.g., 3a-b) emitting at longer wavelengths due to extended conjugation.

- Alkyl chain length (e.g., ethyl vs. hexyl) modulates solid-state emission by influencing intermolecular packing. For example, 3b (hexyl chain) exhibits deep-blue emission (428 nm), while 3a (ethyl) shows broader blue-green emission .

9-Benzyl-9H-carbazole-3,6-dicarbaldehyde (CAS: 200698-05-1)

- Structure : Benzyl and aldehyde groups enhance electron-withdrawing character.

- Applications : Fluorescent sensors for rare earth cations (e.g., La³⁺, Ce³⁺), leveraging the carbazole core’s chelating ability .

Comparative Data Table

*Inferred from general isocyanate hazards.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.